2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid
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Overview
Description
2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid is a chemical compound characterized by the presence of an amino group and a dichloropyridinyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid typically involves the reaction of 4,6-dichloropyridine with glycine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The dichloropyridinyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Less chlorinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichloropyridinyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyridine: Shares the dichloropyridine moiety but lacks the acetic acid group.
2-Amino-3-chloropyridine: Similar structure with one less chlorine atom.
2-Amino-2-(4-chloropyridin-3-YL)acetic acid: Similar structure with one less chlorine atom on the pyridine ring.
Uniqueness
2-Amino-2-(4,6-dichloropyridin-3-YL)acetic acid is unique due to the presence of both the amino and dichloropyridinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H6Cl2N2O2 |
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Molecular Weight |
221.04 g/mol |
IUPAC Name |
2-amino-2-(4,6-dichloropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-4-1-5(9)11-2-3(4)6(10)7(12)13/h1-2,6H,10H2,(H,12,13) |
InChI Key |
FXZCSNNICHVQFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(C(=O)O)N)Cl |
Origin of Product |
United States |
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